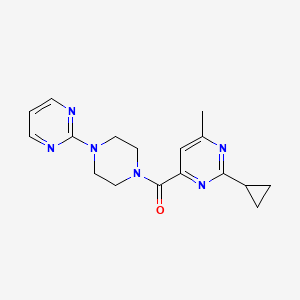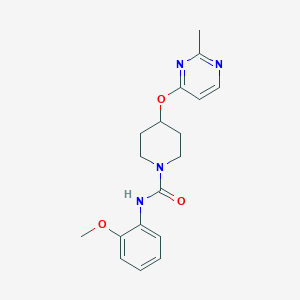
(2-Cyclopropyl-6-methylpyrimidin-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclopropyl-6-methylpyrimidin-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone, commonly known as CP-724714, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It was developed as a potential anti-cancer drug due to its ability to inhibit the growth and proliferation of cancer cells.
Mecanismo De Acción
CP-724714 works by inhibiting the activity of the (2-Cyclopropyl-6-methylpyrimidin-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone, which is a cell surface receptor that plays a crucial role in cell growth and proliferation. By inhibiting this compound activity, CP-724714 prevents cancer cells from growing and dividing, leading to their eventual death.
Biochemical and Physiological Effects:
CP-724714 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of this compound and downstream signaling pathways, leading to decreased cell growth and proliferation. CP-724714 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CP-724714 is its specificity for the (2-Cyclopropyl-6-methylpyrimidin-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone, which makes it an attractive candidate for anti-cancer drug development. However, one limitation is that it has been shown to have limited efficacy in certain types of cancer, such as pancreatic cancer.
Direcciones Futuras
There are several future directions for research on CP-724714. One direction is to study its potential use in combination with other anti-cancer drugs to enhance their efficacy. Another direction is to study its potential use in other types of cancer, such as lung cancer or breast cancer. Additionally, further research is needed to understand the mechanisms underlying its limited efficacy in certain types of cancer.
Métodos De Síntesis
CP-724714 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the preparation of 2-cyclopropyl-6-methylpyrimidin-4-amine, which is then reacted with 4-(2-bromoacetyl)pyrimidine to form the intermediate compound. This intermediate is then reacted with 1-(2-pyrimidinyl)piperazine to form the final product, CP-724714.
Aplicaciones Científicas De Investigación
CP-724714 has been extensively studied for its potential use as an anti-cancer drug. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. CP-724714 has also been studied for its potential use in combination with other anti-cancer drugs to enhance their efficacy.
Propiedades
IUPAC Name |
(2-cyclopropyl-6-methylpyrimidin-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-12-11-14(21-15(20-12)13-3-4-13)16(24)22-7-9-23(10-8-22)17-18-5-2-6-19-17/h2,5-6,11,13H,3-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUQOSUBHNEVDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenethyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B2745746.png)
![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)


![4-(3-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2745759.png)
![Ethyl 2-benzamido-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2745760.png)
![3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2745762.png)
![6-((3-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2745763.png)
![[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2745765.png)
![N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2745766.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2745768.png)